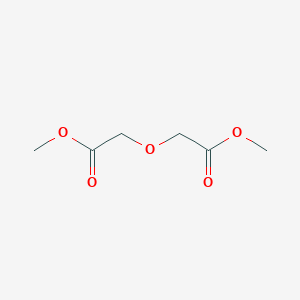

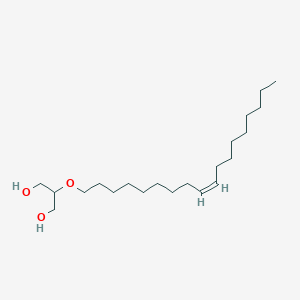

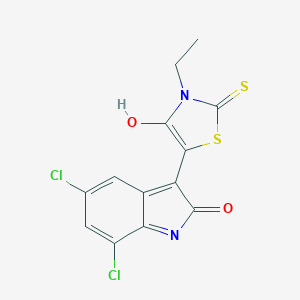

![molecular formula C6H8N2 B042012 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 107862-65-7](/img/structure/B42012.png)

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

Vue d'ensemble

Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (also known as DHPP) is an organic heterocyclic compound that belongs to the pyrrolo[1,2-b]pyrazole class of compounds. DHPP is a small molecule that is used in a variety of organic synthesis reactions and is an important building block for the synthesis of other compounds. DHPP has been used in many scientific research applications due to its unique structure and its ability to form strong complexes with other molecules.

Applications De Recherche Scientifique

Thérapie anticoagulante

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: les dérivés ont été étudiés pour leur potentiel en tant qu'inhibiteurs doubles des facteurs de coagulation sanguine Xa et XIa . Ces facteurs jouent un rôle crucial dans la cascade de coagulation du sang, et leur inhibition peut supprimer la thrombose tout en minimisant les effets sur l'hémostase normale. La synthèse de ces dérivés implique la combinaison de fragments de pyrroloquinolinone et de thiazole, ce qui pourrait conduire à une nouvelle génération d'anticoagulants.

Applications anti-inflammatoires et analgésiques

Des composés dérivés de This compound ont été utilisés dans la préparation de molécules de withasomnine et d'alcaloïdes de pyrazole. Ces molécules ont des applications dans le développement de composés anti-inflammatoires et d'analgésiques, indiquant leur potentiel dans la gestion de la douleur et le contrôle de l'inflammation .

Activité antitumorale

Certains dérivés fonctionnels de This compound se sont révélés prometteurs dans l'activité antitumorale. Ce pharmacophore a fait partie de composés qui présentent des propriétés potentiellement utiles en chimiothérapie .

Propriétés antimicrobiennes et antifongiques

Le fragment hétérocyclique de This compound a été identifié dans des composés ayant des activités antimicrobiennes et antifongiques. Cela suggère son utilité dans le développement de traitements pour diverses infections .

Utilisations antivirales et antioxydantes

La recherche indique que les dérivés de This compound peuvent posséder des activités antivirales et antioxydantes. Ces propriétés sont essentielles pour développer des médicaments capables de lutter contre les infections virales et les maladies liées au stress oxydatif .

Inhibition de l'angiogenèse

This compound: est également une molécule clé dans le développement d'inhibiteurs de l'angiogenèse. Ces inhibiteurs peuvent bloquer la croissance de nouveaux vaisseaux sanguins, ce qui est un processus critique dans la croissance tumorale et la métastase .

Intermédiaires de synthèse organique

En synthèse organique, This compound sert d'intermédiaire dans la préparation de diverses molécules biologiquement actives. Sa polyvalence dans les réactions chimiques en fait un composé précieux dans la recherche en chimie médicinale .

Safety and Hazards

Mécanisme D'action

Mode of Action

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole interacts with its target by inhibiting the kinase activity of the TGF-βI receptor . This inhibition disrupts the signal transduction pathway, leading to changes in cellular processes controlled by this receptor.

Biochemical Pathways

The compound affects the TGF-β signaling pathway . By inhibiting the TGF-βI receptor, it disrupts the normal signaling cascade, affecting downstream effects such as cell growth and differentiation.

Result of Action

The inhibition of the TGF-βI receptor by this compound leads to a disruption in the normal cellular processes controlled by this receptor . This includes changes in cell growth, proliferation, differentiation, and apoptosis.

Analyse Biochimique

Biochemical Properties

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its activity and thereby modulating cell death pathways. Additionally, this compound has been shown to interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, the compound can prevent necroptosis, thereby promoting cell survival under stress conditions . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes like RIPK1, blocking their activity . This inhibition can lead to downstream effects on cell signaling pathways, altering gene expression and cellular responses. Additionally, this compound may interact with other proteins, either stabilizing or destabilizing them, which further influences cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of necroptosis and other cellular processes, but the exact effects depend on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like RIPK1 . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. Additionally, this compound may interact with cofactors and other molecules that modulate its activity and stability.

Propriétés

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKUERRPRLVSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=NN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454120 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107862-65-7 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles that make them interesting for medicinal chemistry?

A1: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles are bicyclic heterocycles that offer diverse possibilities for structural modifications. Researchers have explored the introduction of aryl and heteroaryl substituents at various positions of the core scaffold. [, ] This flexibility in structural design allows for fine-tuning the compound's properties to target specific biological pathways.

Q2: Can you provide an example of a specific biological target that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives have been investigated against?

A2: Yes, research has shown that certain this compound derivatives demonstrate inhibitory activity against ALK5 kinase. [, ] ALK5 kinase plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes, including cell growth and differentiation. Dysregulation of this pathway is implicated in several diseases, making ALK5 kinase an attractive target for drug discovery.

Q3: How does the substitution pattern on the this compound scaffold influence its biological activity?

A3: Structure-activity relationship (SAR) studies have revealed that the type and position of substituents significantly impact the inhibitory activity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles against targets like ALK5 kinase. For instance, the presence of aryl or heteroaryl groups at specific positions on the scaffold has been linked to enhanced potency. [, ] These findings underscore the importance of systematic modifications to optimize the biological activity of this class of compounds.

Q4: What synthetic strategies are commonly employed to access diversely substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles?

A4: Several synthetic approaches have been developed, with two notable routes highlighted in the literature:

- Palladium-Catalyzed Cross-Coupling Reactions: This method allows for the direct arylation or heteroarylation of the this compound core structure through C-H activation, offering a versatile strategy for introducing diverse substituents. []

- Intramolecular Cycloaddition Reactions: Researchers have utilized microwave irradiation to induce intramolecular [3+2] cycloaddition of nitrile-imine intermediates, leading to the formation of the desired this compound scaffold. [] This approach allows for the construction of structurally complex derivatives, including those with fused rings.

Q5: Beyond their potential therapeutic applications, have 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles been explored for other uses?

A5: Yes, one study highlights the selective hydrolysis of ethyl this compound-2-carboxylate as a key step in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems. [] Penems belong to the β-lactam family of antibiotics, suggesting that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles could serve as valuable intermediates in the preparation of other biologically active compounds.

Q6: Are there any known challenges or limitations associated with the development of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles as potential drug candidates?

A6: While the research highlights promising aspects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles, further investigation is necessary to address potential challenges:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

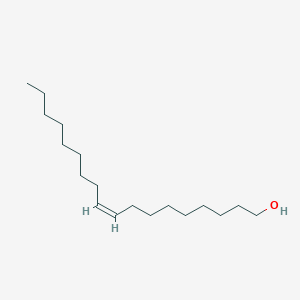

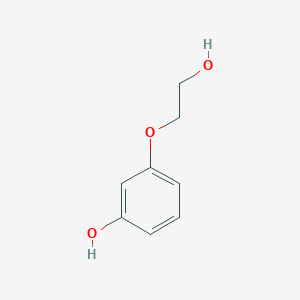

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)

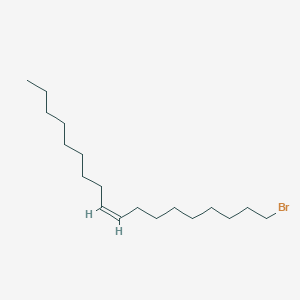

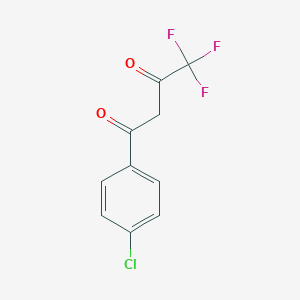

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

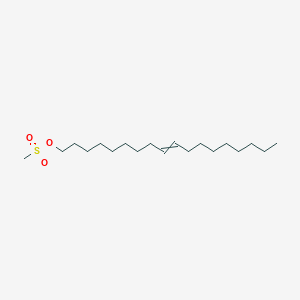

![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)